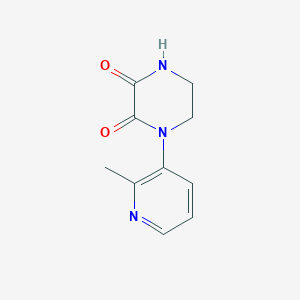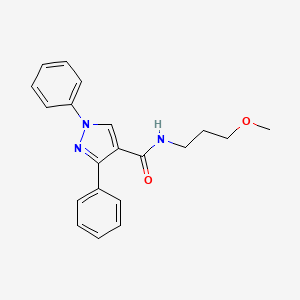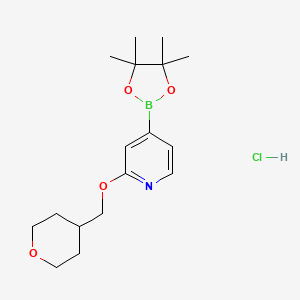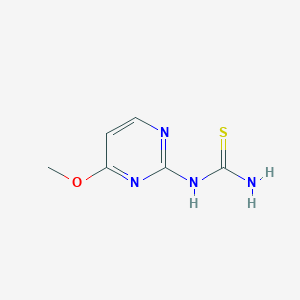
(4-Methoxypyrimidin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxypyrimidin-2-yl)thiourea is a heterocyclic compound that contains both pyrimidine and thiourea functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methoxy group at the 4-position of the pyrimidine ring and the thiourea moiety contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-methoxypyrimidine-2-amine with thiocyanate or isothiocyanate reagents. One common method is the reaction of 4-methoxypyrimidine-2-amine with ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(4-Methoxypyrimidin-2-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxypyrimidin-2-yl)thiourea is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the production of various commercial products.
作用機序
The mechanism of action of (4-Methoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group on the pyrimidine ring can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(4-Methylpyrimidin-2-yl)thiourea: Similar structure but with a methyl group instead of a methoxy group.
(4-Chloropyrimidin-2-yl)thiourea: Contains a chlorine atom at the 4-position instead of a methoxy group.
(4-Aminopyrimidin-2-yl)thiourea: Features an amino group at the 4-position.
Uniqueness
(4-Methoxypyrimidin-2-yl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C6H8N4OS |
|---|---|
分子量 |
184.22 g/mol |
IUPAC名 |
(4-methoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4OS/c1-11-4-2-3-8-6(9-4)10-5(7)12/h2-3H,1H3,(H3,7,8,9,10,12) |
InChIキー |
YSRCIWLLOYECHX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


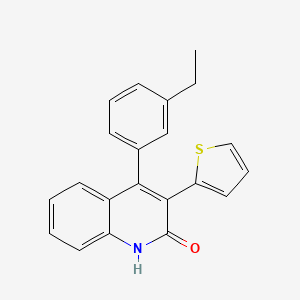
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)


![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
